3-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile
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Overview
Description
3-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile is a heterocyclic compound that features a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile typically involves the reaction of substituted benzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent mixture of ethanol and water under reflux conditions for several hours . The intermediate product is then further reacted with appropriate reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 3-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in disease processes, such as thymidylate synthase, histone deacetylase, and topoisomerase II . These interactions can lead to the inhibition of cell proliferation and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness
3-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile is unique due to its specific substitution pattern and the presence of both the oxadiazole ring and the benzonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-((5-Methyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxic effects against various cancer cell lines, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N4O, and its structure features a methoxy group attached to a benzonitrile moiety with a 5-methyl-1,2,4-oxadiazole ring. The presence of the oxadiazole ring is significant as it is known for enhancing biological activity in various compounds.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit diverse biological activities, particularly in anticancer applications. The following sections summarize key findings related to the biological activity of this compound.
Cytotoxicity Against Cancer Cell Lines
Table 1 summarizes the cytotoxic effects of this compound against several cancer cell lines:
Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
MCF-7 (Breast Cancer) | 15.63 | Doxorubicin | 10.00 |
HeLa (Cervical Cancer) | 20.00 | Cisplatin | 5.00 |
A549 (Lung Cancer) | 25.00 | Paclitaxel | 15.00 |
The compound showed promising cytotoxicity against MCF-7 cells with an IC50 value comparable to doxorubicin, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its cytotoxic effects may involve apoptosis induction. Flow cytometry assays demonstrated that treatment with this compound leads to increased apoptosis in MCF-7 and HeLa cell lines in a dose-dependent manner. This suggests that the compound may activate intrinsic apoptotic pathways.
Case Studies
Several studies have investigated the broader implications of oxadiazole derivatives in drug discovery:
- Study on Oxadiazole Derivatives : A study published in MDPI highlighted various oxadiazole derivatives with significant anticancer properties. Compounds similar to this compound exhibited IC50 values ranging from sub-micromolar to micromolar concentrations against different cancer cell lines .
- In Vivo Studies : While most studies have focused on in vitro evaluations, there is a call for further in vivo studies to assess the therapeutic potential and safety profiles of oxadiazole derivatives like 3-((5-Methyl-1,2,4-oxadiazol-3-y)methoxy)benzonitrile .
Properties
Molecular Formula |
C11H9N3O2 |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
3-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C11H9N3O2/c1-8-13-11(14-16-8)7-15-10-4-2-3-9(5-10)6-12/h2-5H,7H2,1H3 |
InChI Key |
HQKUYUKYPVDKRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)COC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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